

# Introduction: Bridging Heterocyclic Chemistry and Structural Elucidation

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## Compound of Interest

Compound Name: *5-(2-Pyridyl)isoxazole-3-carboxylic Acid*  
CAS No.: 893638-37-4  
Cat. No.: B2506771

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In the landscape of modern drug development, heterocyclic scaffolds are of paramount importance. Among these, isoxazole derivatives are recognized for a wide spectrum of pharmacological activities.[1] The specific compound, **5-(2-Pyridyl)isoxazole-3-carboxylic Acid**, represents a confluence of three key pharmacophoric features: an isoxazole ring, a pyridine moiety, and a carboxylic acid group. This unique combination makes it a valuable building block for synthesizing novel therapeutic agents, particularly for neurological diseases. [2][3]

Accurate structural confirmation is the bedrock of chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous structural elucidation of organic molecules in solution.[4] This guide provides a comprehensive, in-depth analysis of the expected <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **5-(2-Pyridyl)isoxazole-3-carboxylic Acid**. Moving beyond a simple data sheet, we will dissect the predicted spectrum, explaining the causal relationships between the molecule's electronic architecture and its NMR response. This document is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to interpret and assign the NMR spectra of complex heterocyclic systems.

## Molecular Structure and Numbering Convention

A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of **5-(2-Pyridyl)isoxazole-3-carboxylic Acid** is shown below, with the numbering convention that will be used throughout this guide.

Caption: Self-validating workflow for NMR structural elucidation.

## Predicted $^1\text{H}$ NMR Spectral Data Analysis

The  $^1\text{H}$  NMR spectrum is predicted to show signals corresponding to the five aromatic protons and the single carboxylic acid proton. The integration of these signals should correspond to a 1:1:1:1:1:1 ratio, representing the six chemically distinct protons.

### Pyridyl Ring Protons (H-3' to H-6')

The 2-substituted pyridine ring presents a complex four-proton spin system. The chemical shifts are heavily influenced by the electron-donating/withdrawing nature of the substituent and the position relative to the electronegative nitrogen atom. [5][6]

- H-6' ( $\delta \approx 8.7\text{-}8.9$  ppm, doublet of doublets): This proton is ortho to the ring nitrogen, which strongly deshields it, causing it to appear at the most downfield position of the four pyridyl protons. [7] It will be split by H-5' ( $^3J \approx 4\text{-}5$  Hz) and H-4' ( $^4J \approx 1\text{-}2$  Hz).
- H-3' ( $\delta \approx 8.2\text{-}8.4$  ppm, doublet of triplets or ddd): This proton is adjacent to the point of substitution (C-2'). The isoxazole ring is electron-withdrawing, deshielding H-3'. It will be coupled to H-4' ( $^3J \approx 8$  Hz) and potentially H-5' ( $^4J$ ).
- H-4' ( $\delta \approx 8.0\text{-}8.2$  ppm, triplet of doublets or ddd): This proton is meta to the nitrogen and experiences coupling from H-3' ( $^3J \approx 8$  Hz) and H-5' ( $^3J \approx 7\text{-}8$  Hz).
- H-5' ( $\delta \approx 7.5\text{-}7.7$  ppm, triplet or ddd): This proton is typically the most upfield of the pyridine signals, being least affected by the nitrogen and the substituent. It will be coupled to H-4' and H-6'.

### Isoxazole Ring Proton (H-4)

- H-4 ( $\delta \approx 7.0-7.4$  ppm, singlet): The proton at the C-4 position of an isoxazole ring typically appears as a sharp singlet, as it has no adjacent protons to couple with. [8][9] Its chemical shift is sensitive to the electronic nature of the substituents at C-3 and C-5. [8] Both the carboxylic acid at C-3 and the pyridyl group at C-5 are electron-withdrawing, which will deshield H-4 and shift it downfield compared to a simple alkyl-substituted isoxazole. [10]

## Carboxylic Acid Proton (-COOH)

- -COOH ( $\delta \approx 11-13$  ppm, broad singlet): The acidic proton of the carboxyl group is highly deshielded and will appear far downfield. [11] Its signal is often broad due to chemical exchange and quadrupolar effects from the solvent. As noted, its observation is highly dependent on the use of an aprotic solvent like DMSO- $d_6$ .

## Predicted $^{13}\text{C}$ NMR Spectral Data Analysis

The proton-decoupled  $^{13}\text{C}$  NMR spectrum will display nine distinct signals for the nine carbon atoms in the aromatic/heterocyclic core, plus one for the carboxyl carbon.

### Carbonyl Carbon

- -COOH ( $\delta \approx 160-165$  ppm): The carbonyl carbon of the carboxylic acid is typically found in this downfield region, though slightly more upfield than ketones or aldehydes due to resonance with the -OH group. [11]

### Isoxazole Ring Carbons (C-3, C-4, C-5)

- C-5 ( $\delta \approx 168-172$  ppm): In 3,5-disubstituted isoxazoles, C-5 often appears downfield of C-3. [10] Its attachment to the pyridyl ring will influence its final shift.
- C-3 ( $\delta \approx 158-162$  ppm): This quaternary carbon is attached to the electron-withdrawing carboxylic acid group.
- C-4 ( $\delta \approx 98-105$  ppm): The protonated carbon of the isoxazole ring is characteristically shielded and appears significantly upfield compared to the other aromatic carbons. [9] [12] This is a key diagnostic signal.

### Pyridyl Ring Carbons (C-2' to C-6')

The chemical shifts of the pyridine carbons are influenced by their distance from the nitrogen atom and the substituent. [13][14]

- C-2' ( $\delta \approx 150$ -155 ppm): The substituted carbon, attached to the isoxazole ring.
- C-6' ( $\delta \approx 148$ -152 ppm): The carbon ortho to the nitrogen (similar to H-6') is strongly deshielded.
- C-4' ( $\delta \approx 137$ -140 ppm): The para carbon relative to the substituent.
- C-3' and C-5' ( $\delta \approx 120$ -128 ppm): These two carbons are often found in the most shielded region of the pyridine ring. Their exact assignment would require 2D NMR data.

## Data Summary Tables

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **5-(2-Pyridyl)isoxazole-3-carboxylic Acid** in  $\text{DMSO-d}_6$

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment	Coupling Constants (J, Hz)
~12.0	br s	-COOH	-
~8.8	dd	H-6'	$^3\text{J} \approx 4.5$ Hz, $^4\text{J} \approx 1.5$ Hz
~8.3	d	H-3'	$^3\text{J} \approx 8.0$ Hz
~8.1	td	H-4'	$^3\text{J} \approx 7.8$ Hz, $^4\text{J} \approx 1.5$ Hz
~7.6	t	H-5'	$^3\text{J} \approx 7.5$ Hz
~7.2	s	H-4	-

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **5-(2-Pyridyl)isoxazole-3-carboxylic Acid** in  $\text{DMSO-d}_6$

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
~170	Quaternary	C-5
~162	Quaternary	-COOH
~160	Quaternary	C-3
~152	Quaternary	C-2'
~150	CH	C-6'
~138	CH	C-4'
~126	CH	C-5'
~122	CH	C-3'
~101	CH	C-4

## Confirming Assignments with 2D NMR

While 1D spectra provide the initial data, 2D NMR is essential for irrefutable assignment. The HMBC experiment is particularly powerful for piecing together the molecular puzzle.

Caption: Key expected HMBC correlations for structural confirmation.

Key Diagnostic Correlations:

- H-4 to C-3 and C-5: The proton on the isoxazole ring (H-4) will show correlations to both quaternary carbons of that ring (C-3 and C-5), confirming the isoxazole core structure.
- H-4 to Carbonyl C: A  $^3J$  correlation from H-4 to the carboxylic acid carbonyl carbon would definitively place the acid at the C-3 position.
- H-3' to C-5: The H-3' proton on the pyridine ring will show a  $^3J$  correlation to the C-5 carbon of the isoxazole ring, confirming the connectivity between the two heterocyclic systems.
- COSY correlations: A clear coupling network will be observed between H-3', H-4', H-5', and H-6', allowing for sequential assignment of the pyridine spin system.

## Conclusion

This technical guide provides a predictive but robust framework for the analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **5-(2-Pyridyl)isoxazole-3-carboxylic Acid**. By understanding the influence of the distinct electronic environments created by the pyridine, isoxazole, and carboxylic acid moieties, a skilled scientist can confidently assign the full spectrum. The proposed workflow, beginning with careful sample preparation and culminating in the analysis of 2D correlation spectra, represents a self-validating system for structural elucidation. This foundational knowledge is indispensable for quality control, reaction monitoring, and the rational design of new chemical entities in the field of drug discovery.

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